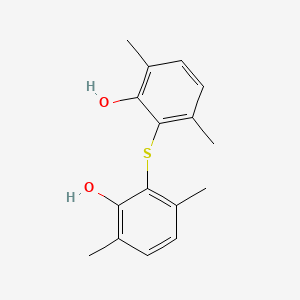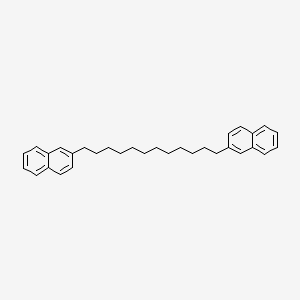
2,2'-(Dodecane-1,12-diyl)dinaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Dodecane-1,12-diyl)dinaphthalene is a chemical compound characterized by the presence of two naphthalene units connected by a dodecane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Dodecane-1,12-diyl)dinaphthalene typically involves the reaction of naphthalene with a dodecane chain precursor. One common method includes the use of Friedel-Crafts alkylation, where naphthalene reacts with a dodecane halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of 2,2’-(Dodecane-1,12-diyl)dinaphthalene may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Dodecane-1,12-diyl)dinaphthalene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can convert the naphthalene units to tetrahydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts is typical for reduction reactions.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Tetrahydronaphthalene derivatives
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Applications De Recherche Scientifique
2,2’-(Dodecane-1,12-diyl)dinaphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of advanced materials and as a precursor for specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,2’-(Dodecane-1,12-diyl)dinaphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, its antimicrobial properties may be attributed to its ability to disrupt bacterial cell membranes or interfere with essential metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,12-Dodecanediol: A related compound with a similar dodecane chain but different functional groups.
N,N’-Dodecane-1,12-diyl-bis-3-picolinium dibromide: Another compound with a dodecane chain, known for its nicotinic receptor antagonist properties.
Uniqueness
2,2’-(Dodecane-1,12-diyl)dinaphthalene is unique due to its dual naphthalene structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
102745-34-6 |
|---|---|
Formule moléculaire |
C32H38 |
Poids moléculaire |
422.6 g/mol |
Nom IUPAC |
2-(12-naphthalen-2-yldodecyl)naphthalene |
InChI |
InChI=1S/C32H38/c1(3-5-7-9-15-27-21-23-29-17-11-13-19-31(29)25-27)2-4-6-8-10-16-28-22-24-30-18-12-14-20-32(30)26-28/h11-14,17-26H,1-10,15-16H2 |
Clé InChI |
RZWRUOJHBCFXME-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)CCCCCCCCCCCCC3=CC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


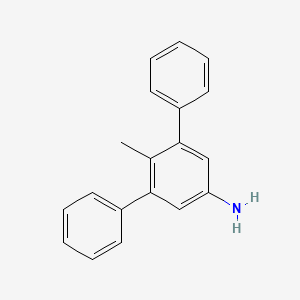

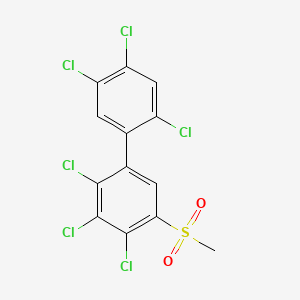
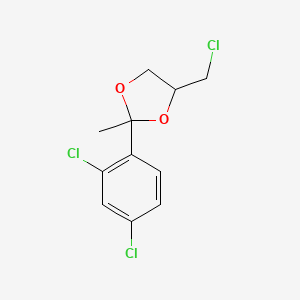
![[(5-Methoxy-1H-imidazo[4,5-c]isoquinolin-2-yl)sulfanyl]acetic acid](/img/structure/B14327029.png)
![3-[1-(2-Hydroxyethyl)-2-(propan-2-ylidene)hydrazinyl]propanenitrile](/img/structure/B14327037.png)
![6-[[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14327040.png)
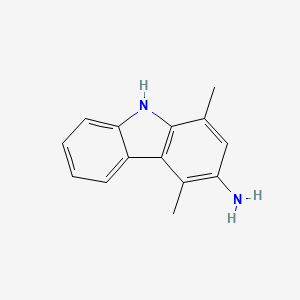

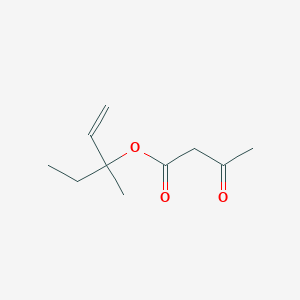
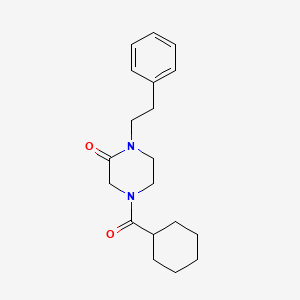
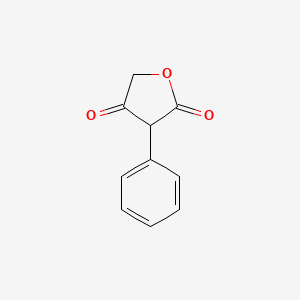
![Ethyl [1-(phenylselanyl)dodecan-2-yl]carbamate](/img/structure/B14327072.png)
